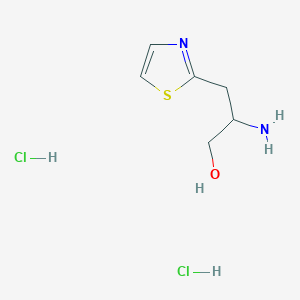

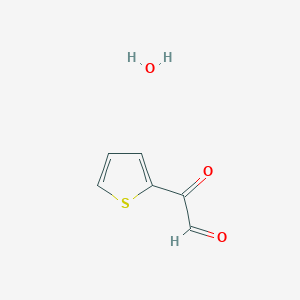

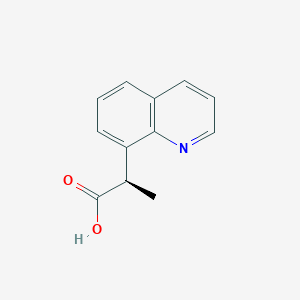

![molecular formula C13H12FNO2 B2562774 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 432496-81-6](/img/structure/B2562774.png)

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The specific structure of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would depend on its specific molecular structure. Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts . More specific properties would require detailed analysis or experimental data.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has been conducted on synthesizing novel compounds using "3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid" or structurally similar compounds as starting materials or intermediates. These efforts aim to explore their potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Activity : Studies have synthesized various derivatives through reactions involving "3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid" or related compounds, evaluating their antimicrobial efficacy. Such research efforts aim to identify new therapeutic agents against resistant bacterial and fungal strains (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Anti-Inflammatory and Analgesic Properties : Investigations into the analgesic and anti-inflammatory activities of derivatives have shown promising results, highlighting the potential for developing new drugs with improved safety and efficacy profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) (H. Zlatanova, S. Vladimirova, I. Kostadinov, D. Delev, T. Deneva, & I. Kostadinova, 2019).

Methodological Advances in Heterocyclic Chemistry

Research also focuses on methodological developments, enhancing the efficiency and scope of synthesizing heterocyclic compounds:

Development of New Synthesis Pathways : Efforts have been made to establish novel pathways for synthesizing heterocyclic compounds. This includes innovative approaches to cyclization reactions and the exploration of diverse functional group transformations to create complex molecules with potential pharmaceutical applications (M. Behzadi, K. Saidi, M. Islami, & Hojatollah Khabazzadeh, 2015).

Synthesis of Fluorinated Heterocyclic Compounds : The synthesis of fluorinated derivatives is of particular interest due to the unique properties imparted by fluorine atoms, such as enhanced stability and bioavailability. Research in this area contributes to the development of new materials and pharmaceuticals with improved performance (G. Shi, Qian Wang, & M. Schlosser, 1996).

Wirkmechanismus

The mechanism of action of pyrrole derivatives can vary widely depending on the specific compound and its biological target. For instance, some pyrrole-containing drugs are known to have antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many other types of activity . The specific mechanism of action of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would require more specific information.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in medicine and other fields .

Eigenschaften

IUPAC Name |

3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXKNUWDTRSSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

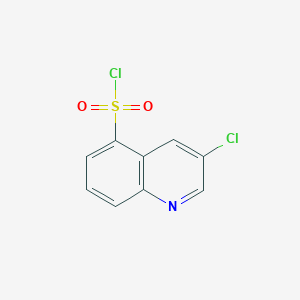

![ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562692.png)

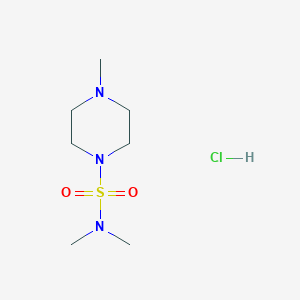

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)

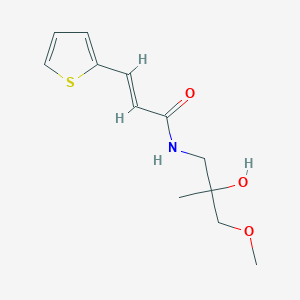

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)